molecular formula C27H22ClN3O3 B11566091 N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide

N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide

Katalognummer: B11566091
Molekulargewicht: 471.9 g/mol
InChI-Schlüssel: YSAIHWOGBVNBRR-MUFRIFMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a naphthalene moiety, and a hydrazinecarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-[(naphthalen-1-yl)methoxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling reaction: The hydrazone intermediate is then coupled with 4-chloro-2-methylphenyl isocyanate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-chlorophenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(phenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide: Similar structure but lacks the naphthalene moiety.

Uniqueness

N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide is unique due to the presence of both the chloro-substituted phenyl ring and the naphthalene moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C27H22ClN3O3

Molekulargewicht

471.9 g/mol

IUPAC-Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C27H22ClN3O3/c1-18-15-22(28)11-14-25(18)30-26(32)27(33)31-29-16-19-9-12-23(13-10-19)34-17-21-7-4-6-20-5-2-3-8-24(20)21/h2-16H,17H2,1H3,(H,30,32)(H,31,33)/b29-16+

InChI-Schlüssel

YSAIHWOGBVNBRR-MUFRIFMGSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.